molecular formula C15H22O B14463316 2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol CAS No. 66512-58-1

2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol

Cat. No.: B14463316
CAS No.: 66512-58-1
M. Wt: 218.33 g/mol
InChI Key: FCWODWIUPFWVDN-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol is an organic compound with the molecular formula C15H22O and a molecular weight of 218.335 g/mol . It is characterized by a hepten-2-ol structure with methyl and methylphenyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol typically involves the use of Grignard reagents. One common method involves the reaction of methylmagnesium bromide with a suitable precursor, such as 4-methylbenzaldehyde, under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol is unique due to its specific arrangement of methyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.

Properties

CAS No.

66512-58-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)hept-3-en-2-ol

InChI

InChI=1S/C15H22O/c1-12-7-9-14(10-8-12)13(2)6-5-11-15(3,4)16/h5,7-11,13,16H,6H2,1-4H3

InChI Key

FCWODWIUPFWVDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC=CC(C)(C)O

Origin of Product

United States

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